molecular formula C3H8O3S B1222372 1-Propanesulfonic acid CAS No. 5284-66-2

1-Propanesulfonic acid

Cat. No. B1222372
CAS RN: 5284-66-2
M. Wt: 124.16 g/mol
InChI Key: KCXFHTAICRTXLI-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid is a clear brown to dark brown liquid . It is used as a thickening agent for acidic or basic cleaning agents, friction reducing agent, water-based lubricant, mineral scale remover, and suspension aid for pigments and fillers .


Synthesis Analysis

1-Propanesulfonic acid can be synthesized from 1-Propanethiol . Another method involves the reaction of an aqueous solution of bisulfite with allyl alcohol in the presence of oxygen at boiling temperature .


Molecular Structure Analysis

The molecular formula of 1-Propanesulfonic acid is CH3CH2CH2SO3H . It has an average mass of 124.159 Da and a Monoisotopic mass of 124.019417 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 1-Propanesulfonic acid .


Physical And Chemical Properties Analysis

1-Propanesulfonic acid has a density of 1.3±0.1 g/cm3 . It has a refractive index of 1.456 and a molar refractivity of 26.3±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Safety And Hazards

1-Propanesulfonic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures include wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation .

Future Directions

1-Propanesulfonic acid has been used in the development of a novel prodrug of Tramiprosate for the treatment of Alzheimer’s disease . It has also been used in the generation of Brønsted acid sites on an SBA-15 support .

properties

IUPAC Name

propane-1-sulfonic acid
Source PubChem
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InChI

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXFHTAICRTXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051231
Record name 1-Propanesulfonic acid
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Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Propanesulfonic acid

CAS RN

5284-66-2, 28553-80-2
Record name 1-Propanesulfonic acid
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Record name 1-Propanesulfonic acid
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Record name Propylsulfonic acid
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Record name 1-Propanesulfonic acid
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Record name Propanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-propanesulfonic acid?

A1: The molecular formula of 1-propanesulfonic acid is C3H8O3S, and its molecular weight is 124.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 1-propanesulfonic acid and its derivatives?

A2: Common spectroscopic techniques include Fourier transform infrared spectroscopy (FTIR) [, , , ], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ], and electron spectroscopy for chemical analysis (ESCA) []. These techniques provide information about the compound's structure, bonding, and elemental composition.

Q3: How does the incorporation of 1-propanesulfonic acid affect the properties of linear low-density polyethylene (LLDPE)?

A3: Grafting 1-propanesulfonic acid onto LLDPE increases its hydrophilicity and alters its crystallization behavior. Studies have shown an increase in crystallization temperature and a decrease in crystallinity with increasing degrees of grafting []. This modification can influence the material's mechanical and surface properties.

Q4: Can 1-propanesulfonic acid or its derivatives be used as catalysts in biodiesel production?

A4: Yes, research indicates that 1-propanesulfonic acid can act as an efficient and recyclable catalyst in the esterification of free fatty acids present in low-grade palm oil, a crucial pre-treatment step in biodiesel production []. This catalytic activity can be attributed to its acidic nature, facilitating the conversion of free fatty acids to fatty acid methyl esters.

Q5: How is computational chemistry applied to study the interactions of 1-propanesulfonic acid derivatives with biomolecules?

A5: Researchers use collision-induced dissociation mass spectrometry (CID-MS) combined with Rice-Ramsperger-Kassel-Marcus (RRKM) theory to determine the gas-phase binding energies of small molecules, like aminosulfonates derived from 1-propanesulfonic acid, to the amyloid-β 40 peptide []. This approach helps understand the potential of these molecules to interact with and potentially modulate the aggregation of amyloid-β, which is implicated in Alzheimer's disease.

Q6: How does the removal of a thiol group from 2,3-dimercapto-1-propanesulfonic acid (DMPS) affect its interaction with organic anion transporters?

A6: Studies using human and rabbit organic anion transporters (OAT1 and OAT3) show that removing a thiol group from DMPS to yield 3-mercapto-1-propanesulfonic acid significantly impacts its binding affinity. This modification results in a 2.5-fold increase in IC50 for OAT1 and a dramatic ~55-fold increase for OAT3, highlighting the importance of the thiol group for interaction, particularly with OAT3 [].

Q7: How does the incorporation of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) influence the properties of poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) based cation exchange membranes (CEMs)?

A7: Grafting AMPS onto PVDF-co-HFP enhances the membrane's water uptake and provides acid and oxidative resistance, making it suitable for applications like membrane electrolysis []. The sulfonic acid groups in AMPS contribute to increased water sorption, while the polymer backbone provides mechanical stability.

A7: While specific SHE regulations are not discussed in the provided research, it is crucial to emphasize that safe handling and disposal practices should always be followed when working with 1-propanesulfonic acid and its derivatives. Always consult relevant safety data sheets and adhere to institutional guidelines.

Q8: Can hydrogels containing 1-propanesulfonic acid derivatives be used for controlled drug delivery?

A8: Research indicates the potential of hydrogels composed of 1-propanesulfonic acid derivatives like AMPS for controlled drug release [, , ]. These hydrogels can be designed to respond to specific stimuli like pH changes, releasing the drug in a controlled manner. For instance, a hydrogel formulated with hydroxypropyl methylcellulose, acrylic acid, and AMPS demonstrated pH-sensitive swelling and controlled release of the antihypertensive drug captopril [].

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